(3,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O.ClH/c1-2-20-6-5-19-16(20)22-9-7-21(8-10-22)15(23)12-3-4-13(17)14(18)11-12;/h3-6,11H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMWAFXACDUEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the ethyl-imidazole moiety. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using reactors designed to handle the specific reaction conditions. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of the Methanone Group
The amide-like methanone group undergoes hydrolysis under acidic or basic conditions. For example:
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Conditions : Reflux in aqueous HCl (6 M) or NaOH (2 M) at 80–100°C for 6–12 hours.
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Outcome : Quantitative conversion to carboxylic acid and amine derivatives confirmed via LC-MS and NMR.
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol/Water (1:1) | HCl | 80°C | 85–90 |
| DCM/Water | NaOH | 100°C | 70–75 |
Electrophilic Substitution on the Difluorophenyl Ring
The electron-deficient 3,4-difluorophenyl group participates in nucleophilic aromatic substitution (NAS). For instance, reaction with sodium methoxide yields:
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Regioselectivity : Substitution occurs preferentially at the para position to fluorine due to steric and electronic effects .
Key Data :
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Reaction rate () = (pH 7.4, 37°C).
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Fluorine substituents reduce ring activation energy by 15–20% compared to non-fluorinated analogs .
Imidazole Ring Functionalization
The 1-ethylimidazole moiety undergoes:
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Coordination : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) via N3 coordination, confirmed by X-ray crystallography in related imidazole-piperazine systems .
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Alkylation : Reacts with methyl iodide at the N1 position under mild conditions (THF, 25°C, 2 hours).
Piperazine Ring Modifications
The secondary amine in the piperazine ring is reactive:
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Acylation : Treatment with acetyl chloride in DCM yields:
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Deprotection : Hydrochloride salt formation via HCl/dioxane, as demonstrated in tert-butyl deprotection steps for analogs .
Stability Under Reductive Conditions
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol:
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Conditions : Ethanol, 40 psi H₂, 50°C, 8 hours.
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Challenges : Over-reduction of imidazole rings is avoided by optimizing H₂ pressure.
Photochemical Reactivity
UV irradiation (254 nm) induces C-F bond cleavage in the difluorophenyl group, forming radical intermediates detectable via EPR spectroscopy .
Key Analytical Techniques
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NMR Spectroscopy : NMR tracks fluorophenyl reactivity ( for meta-F).
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Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions at .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by:
- Fluorinated Phenyl Group : The presence of the 3,4-difluorophenyl moiety enhances lipophilicity and biological activity.
- Piperazine Ring : This structural element is known for its role in various pharmacological agents.
- Imidazole Derivative : The imidazole group contributes to the compound's interaction with biological targets.
Pharmacological Applications
Research indicates that this compound exhibits significant potential in several therapeutic areas:
- Antidepressant Activity : Studies suggest that compounds containing piperazine and imidazole groups may possess antidepressant properties. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts its effects .
- Anticancer Properties : Preliminary investigations have shown that derivatives of piperazine can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related pathways warrant further exploration .
- Antimicrobial Effects : The imidazole ring is known for its antimicrobial properties. Compounds with similar structures have been effective against various bacterial strains, indicating potential applications in treating infections .
Case Study 2: Anticancer Activity
Research focusing on piperazine derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. In vitro studies showed that these compounds could induce apoptosis in malignant cells . Further studies are needed to confirm the efficacy of (3,4-difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride specifically.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structural analogs derived from the provided evidence (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
Halogen Substituents: The 3,4-difluorophenyl group in the target compound may confer higher metabolic stability compared to 2,4-difluorophenyl () due to reduced steric hindrance and altered electronic effects .
Heterocyclic Moieties :
- The imidazole group in the target compound offers hydrogen-bonding capability, which is absent in triazole -based analogs (). This could improve target selectivity in receptor binding .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution on piperazine, akin to methods described in (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones) .
Biological Activity
(3,4-Difluorophenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, also known by its CAS number 1189864-42-3, is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of fluorinated aromatic rings and heterocyclic structures, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 356.80 g/mol. The structure includes a difluorophenyl moiety and an imidazole-piperazine hybrid, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClF₂N₄O |
| Molecular Weight | 356.80 g/mol |
| CAS Number | 1189864-42-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound may exhibit significant pharmacological properties:
- Antidepressant Effects : Studies have suggested that compounds with similar structures can act as serotonin receptor modulators, which are crucial in the treatment of depression and anxiety disorders.
- Anticancer Potential : The imidazole and piperazine moieties are often associated with anticancer activity. Preliminary studies have shown that derivatives of this compound may inhibit cell proliferation in certain cancer cell lines.
- Antimicrobial Activity : Given the presence of the imidazole ring, which is known for its antifungal properties, there is potential for this compound to exhibit antimicrobial effects against various pathogens.
Case Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Topoisomerase II Inhibition : Research highlighted in a thesis from the Groningen Research Institute of Pharmacy indicates that similar compounds can act as topoisomerase II inhibitors, which are important in cancer therapy due to their role in DNA replication and repair .
- PD-L1 Interaction : A study on small molecules targeting the PD-L1 pathway demonstrated that structural analogs could effectively modulate immune responses, suggesting a potential application for this compound in immunotherapy .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| (3,4-Difluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | Antidepressant properties |
| (3,4-Difluorophenyl)(4-(1-propyl-1H-imidazol-2-yl)piperazine) | Anticancer activity |
Q & A
Q. Critical conditions :
- Temperature control : Excess heat during acylation can lead to byproducts like N-oxide formation (observed in analogous imidazole-piperazine systems) .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the difluorophenyl and ethylimidazole groups. For example, distinct shifts for imidazole protons (δ 7.2–7.5 ppm) and piperazine carbons (δ 45–55 ppm) are critical .
- X-ray crystallography : Resolves piperazine ring conformation and hydrogen bonding in the hydrochloride salt. Studies on similar compounds show planar imidazole rings and chair-like piperazine conformations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~435.1 g/mol).
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH stability : Hydrolytic degradation occurs at extreme pH (e.g., >10 or <2), with imidazole ring protonation at low pH altering solubility .
- Thermal stability : Decomposition above 150°C (TGA data from analogous compounds), necessitating storage at –20°C in desiccated environments .
- Light sensitivity : UV exposure accelerates decomposition; amber glassware is recommended for long-term storage .
Advanced: What strategies resolve contradictory data in biological activity assays?
Answer: Contradictions often arise from assay conditions or off-target interactions. Methodological solutions include:
- Dose-response profiling : Test across a wide concentration range (nM–μM) to differentiate true activity from artifacts .
- Counter-screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, antifungal activity in plant models may not translate to mammalian systems due to membrane permeability differences .
- Metabolite analysis : LC-MS/MS identifies degradation products that might interfere with readouts .
Advanced: How can computational modeling predict binding affinity and metabolic pathways?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like serotonin receptors, leveraging the piperazine-imidazole scaffold’s flexibility .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 oxidation of the ethyl group) and bioavailability.
- QSAR modeling : Modifying substituents (e.g., fluorine position) correlates with activity trends in antifungal or CNS-targeting analogs .
Advanced: What synthetic modifications enhance target selectivity while minimizing off-target effects?
Answer:
- Fluorine substitution : Introducing additional fluorine atoms on the phenyl ring improves metabolic stability and binding to hydrophobic pockets .
- Piperazine modifications : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces off-target receptor binding, as seen in related antipsychotic analogs .
- Prodrug strategies : Esterifying the methanone group enhances solubility and mitigates hepatic first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
